molecular formula C22H15NO4S2 B15247885 (E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoicacid

(E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoicacid

Cat. No.: B15247885
M. Wt: 421.5 g/mol
InChI Key: AEZGRQSLKVNPCI-XDHOZWIPSA-N
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Description

(E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid is a complex organic compound that features a thiazolidinone core, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a benzylamine derivative with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone ring.

    Furan Ring Formation: The furan ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Coupling Reactions: The thiazolidinone and furan intermediates are then coupled using a suitable cross-coupling reaction, such as a Heck or Suzuki reaction, to form the desired product.

    Final Functionalization: The benzoic acid moiety is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid could be studied for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, known for their biological activity.

    Furan Derivatives: Compounds containing a furan ring, often used in organic synthesis and medicinal chemistry.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety, widely used in various applications.

Uniqueness

(E)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H15NO4S2

Molecular Weight

421.5 g/mol

IUPAC Name

4-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12+

InChI Key

AEZGRQSLKVNPCI-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S

Origin of Product

United States

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